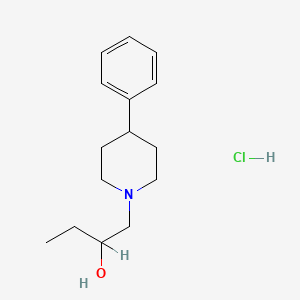
(+-)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the piperidine ring and a hydroxybutyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride typically involves the reaction of 4-phenylpiperidine with 2-chlorobutanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperidine nitrogen. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and sustainable synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The phenyl group can undergo reduction to form a cyclohexyl derivative.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-4-phenylpiperidine hydrochloride
- N-(2-Hydroxypropyl)-4-phenylpiperidine hydrochloride
- N-(2-Hydroxybutyl)-4-cyclohexylpiperidine hydrochloride
Uniqueness
(±)-N-(2-Hydroxybutyl)-4-phenylpiperidine hydrochloride is unique due to its specific combination of a phenyl group and a hydroxybutyl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
120447-50-9 |
|---|---|
Fórmula molecular |
C15H24ClNO |
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
1-(4-phenylpiperidin-1-yl)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-15(17)12-16-10-8-14(9-11-16)13-6-4-3-5-7-13;/h3-7,14-15,17H,2,8-12H2,1H3;1H |
Clave InChI |
KDKNHIPRGMHSMX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1CCC(CC1)C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
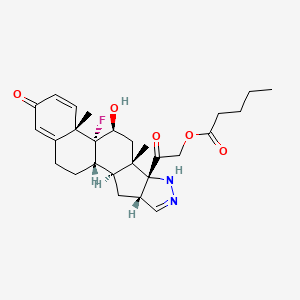


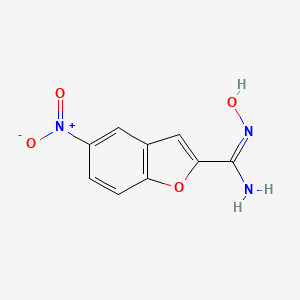
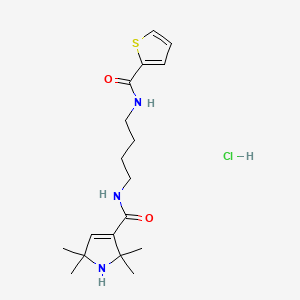
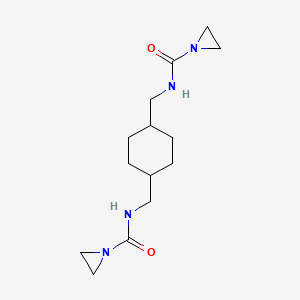
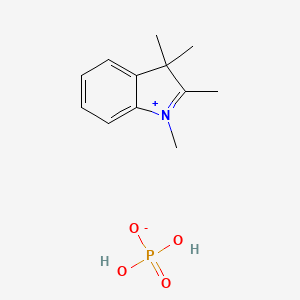

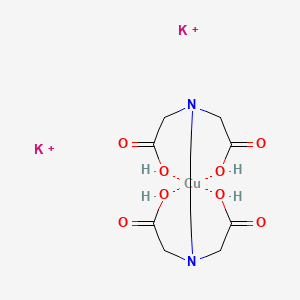

![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
